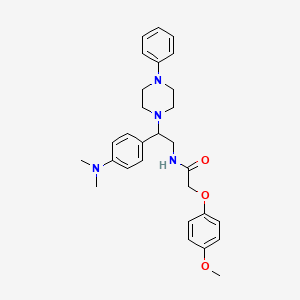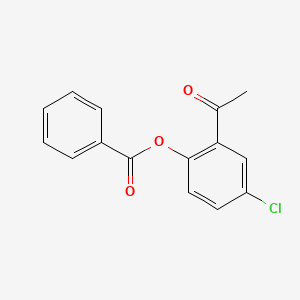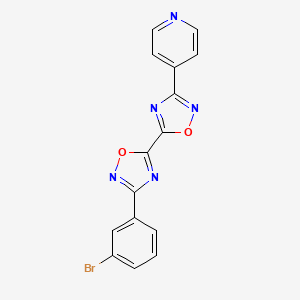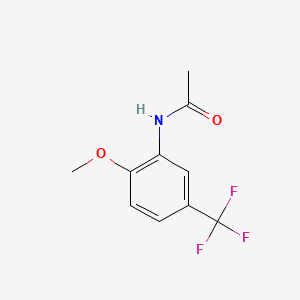![molecular formula C18H24N2O5 B2399998 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899734-19-1](/img/structure/B2399998.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide, also known as Dioxolane, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Regioselective Synthesis : This compound can be synthesized through processes involving trimethylenemethane dianion synthons, leading to a variety of methylidenic diols, which are then converted to 1,7-dioxaspiro[4.4]nonanes. These skeletons are significant in natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
Synthesis of vic-Dioximes : A derivative of this compound has been used in the synthesis of vic-dioxime ligands. These ligands are crucial in forming complexes with various metals, providing insights into coordination chemistry (Canpolat & Kaya, 2004).
Crystal Structure Analysis : The crystal structure of related compounds, like N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, has been studied, contributing to the field of molecular-base magnets and the design of ligands with suitable coordination groups (Zhang, Gao, Wang, Guo, & Wang, 2008).
Biochemical and Pharmacological Studies
Receptor Binding Affinity : Research shows that derivatives of this compound can exhibit selective binding affinity and functional activity at receptors like 5-HT1AR and α1-adrenoceptor, which are relevant in developing selective ligands for these receptors (Franchini et al., 2014).
Exploration of Biological Effects : Some derivatives of this compound have been explored for their biological effects, such as antinociceptive activity and neuroprotective action, contributing to the development of new strategies for pain control and neuroprotection (Franchini, Ivanova Manasieva, Sorbi, et al., 2017).
Potential Applications in Materials Science
Synthesis of Novel Compounds from Oleic Acid : Derivatives of this compound have been synthesized from oleic acid, indicating potential applications in developing biolubricants and exploring their physicochemical properties (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Development of Colorimetric Probes : Certain derivatives have been utilized in the synthesis of colorimetric probes for detecting ions like Hg2+ and CH3Hg+, demonstrating their utility in environmental and analytical chemistry (Pattaweepaiboon, Nanok, Kaewchangwat, Suttisintong, & Sirisaksoontorn, 2020).
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-14-6-4-5-13(9-14)10-19-16(21)17(22)20-11-15-12-24-18(25-15)7-2-3-8-18/h4-6,9,15H,2-3,7-8,10-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJDESMOLOEMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)



![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)
![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

amine](/img/structure/B2399934.png)

